Aurora A vs Aurora B Selectivity Ratio: Alisertib Offers the Widest Therapeutic Window Among Clinical Inhibitors
Alisertib exhibits >200-fold selectivity for Aurora A (IC₅₀ 1.2 nM) over Aurora B (IC₅₀ 396.5 nM). By contrast, the predecessor MLN8054 shows ~150-fold selectivity (AurA Ki 7 nM; cellular pT288 IC₅₀ 34 nM vs pHisH3 5.2 µM). Pan-Aurora inhibitors demonstrate far lower selectivity: danusertib (AurA 13 nM, AurB 79 nM; ~6-fold), AMG 900 (AurA 5 nM, AurB 4 nM; ~1.25-fold), and the Aurora B-selective barasertib (AurA Ki 1.4 µM, AurB Ki <0.001 µM) [1][2]. This fold-selectivity directly translates to reduced Aurora B-mediated hematotoxicity in preclinical models [1].
| Evidence Dimension | Kinase selectivity index (Aurora A IC₅₀ vs Aurora B IC₅₀) |
|---|---|
| Target Compound Data | AurA IC₅₀ 1.2 nM; AurB IC₅₀ 396.5 nM; selectivity >200-fold |
| Comparator Or Baseline | MLN8054: ~150-fold; danusertib: ~6-fold; AMG 900: ~1.25-fold; barasertib: <0.001-fold (B-selective) |
| Quantified Difference | Alisertib selectivity exceeds danusertib by >30-fold and AMG 900 by >160-fold |
| Conditions | Cell-free enzymatic assays and cellular target engagement assays (pT288/pHisH3) in HCT116 cells |
Why This Matters
Superior selectivity enables researchers to attribute phenotypic outcomes specifically to Aurora A inhibition, avoiding confounding Aurora B-driven polyploidy and apoptosis.
- [1] Sells TB, et al. ACS Med Chem Lett. 2015;6(6):630-634. (Table 1: Aurora A enzymatic and cellular IC₅₀ values for alisertib vs MLN8054). View Source
- [2] Kollareddy M, et al. Front Oncol. 2015;5:285. (Table 1: Aurora A/B IC₅₀ values for alisertib, danusertib, AMG 900, barasertib). View Source
